Clotrimazole - 23593-75-1

Clotrimazole

Catalog Number: EVT-263932
CAS Number: 23593-75-1
Molecular Formula: C22H17ClN2
Molecular Weight: 344.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clotrimazole is a synthetic organic compound belonging to the class of azole antifungals. [] It is primarily recognized for its broad-spectrum antifungal activity, particularly against Candida albicans and other fungal species. [] While widely known for its use in treating various fungal infections, clotrimazole has also garnered significant interest in scientific research for its potential applications beyond antifungal therapy.

Future Directions
  • Investigation of Clotrimazole's Potential in Other Diseases: Given its diverse biological activities, further research should explore clotrimazole's potential therapeutic applications in other diseases, such as malaria and sickle cell disease, as suggested in some studies. []

Source and Classification

Clotrimazole is synthesized from organic compounds, specifically through reactions involving imidazole and chlorinated derivatives. It belongs to the class of azole antifungals, which also includes other agents like ketoconazole and fluconazole. The mechanism of action for azole antifungals typically involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Synthesis Analysis

The synthesis of clotrimazole generally involves several key steps:

  1. Starting Materials: The primary reactants include 2-chlorotriphenylmethylchloride and imidazole.
  2. Reaction Conditions: The synthesis is conducted in a hydrocarbon solvent under controlled temperature conditions to prevent degradation of reactants.
  3. Procedure:
    • The reaction mixture is cooled to ambient temperature and then treated with concentrated hydrochloric acid and ice to precipitate the product.
    • The organic phase is separated and washed with sodium chloride solution to remove impurities.
    • Further purification steps involve dissolving the residue in ethyl acetate, followed by titration with nitric acid to induce precipitation.
    • The product undergoes centrifugation and washing with solvents like methylene chloride and acetone to achieve the final product.

A detailed patent outlines this process, indicating that approximately 150 grams of clotrimazole can be obtained through this method after several purification steps involving drying and cooling .

Molecular Structure Analysis

Clotrimazole has a complex molecular structure characterized by the following features:

  • Molecular Formula: C22H17ClN2
  • Molecular Weight: 344.84 g/mol
  • Structural Characteristics:
    • The molecule contains an imidazole ring, which is crucial for its antifungal activity.
    • The presence of a chlorine atom enhances its lipophilicity, aiding in membrane penetration.

The molecular structure can be visualized as follows:

Clotrimazole Structure C22H17ClN2\text{Clotrimazole Structure }\quad \text{C}_{22}\text{H}_{17}\text{Cl}\text{N}_{2}

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it interacts with fungal enzymes involved in ergosterol biosynthesis .

Chemical Reactions Analysis

Clotrimazole participates in several chemical reactions that are significant for its function and stability:

  • Degradation Reactions: Under certain conditions (e.g., heat or light), clotrimazole can degrade into various byproducts. Studies using thermogravimetric analysis have shown specific thermal stability profiles that inform storage conditions .
  • Interaction with Biological Targets: Clotrimazole interacts with cytochrome P450 enzymes in fungi, inhibiting ergosterol synthesis. This reaction is pivotal for its antifungal efficacy.

The stability of clotrimazole under various conditions has been extensively studied to optimize its formulation for clinical use .

Mechanism of Action

The mechanism by which clotrimazole exerts its antifungal effects involves:

  1. Inhibition of Ergosterol Synthesis: Clotrimazole binds to the enzyme lanosterol demethylase (a cytochrome P450 enzyme), disrupting the conversion of lanosterol to ergosterol.
  2. Membrane Disruption: The depletion of ergosterol leads to increased membrane permeability, causing cell lysis and death.

Research has shown that clotrimazole's efficacy can be enhanced when combined with other antifungal agents, as it may act synergistically to disrupt multiple pathways within fungal cells .

Physical and Chemical Properties Analysis

Clotrimazole exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and acetone.
  • Melting Point: Approximately 148-150 °C.
  • pH Stability: Clotrimazole maintains stability across a range of pH levels but should be stored away from extreme conditions to prevent degradation.

These properties are crucial for developing effective formulations that ensure optimal delivery and efficacy .

Applications

Clotrimazole has a wide array of applications in both clinical and agricultural settings:

  • Medical Uses:
    • Treatment of skin infections such as athlete's foot, jock itch, and ringworm.
    • Used in vaginal formulations for treating yeast infections caused by Candida species.
    • Investigated for potential use against systemic fungal infections when combined with other agents.
  • Veterinary Uses:
    • Employed in treating fungal infections in animals.
  • Research Applications:
    • Studies on clotrimazole derivatives are ongoing to enhance its efficacy or reduce side effects through structural modifications .
Synthesis and Structural Optimization of Clotrimazole

Historical Development of Imidazole-Based Antifungal Agents

The discovery of clotrimazole (chemical name: 1-[(2-chlorophenyl)(diphenyl)methyl]-1H-imidazole) in 1969 by Bayer scientists—designated initially as BAY b 5097—marked a breakthrough in antifungal chemotherapy as the first clinically viable broad-spectrum azole antifungal agent [1] [2]. This innovation emerged from systematic exploration of the imidazole scaffold, recognized for its metalloenzyme-inhibiting potential. Early antifungal azoles like clotrimazole demonstrated significantly broader antifungal coverage and superior safety profiles compared to preceding polyene antibiotics (e.g., nystatin) and the first-generation synthetic antifungal griseofulvin [2]. Clotrimazole’s core structure featured a distinctive triphenylmethyl (trityl) group linked to an imidazole ring—a configuration that became a blueprint for subsequent azole development. The strategic placement of a chlorine atom at the ortho position of one phenyl ring proved critical for maximizing antifungal potency while maintaining cellular selectivity, establishing critical structure-activity principles that guided the development of later azoles including miconazole and econazole [6].

Synthetic Pathways for Clotrimazole Production

Clotrimazole synthesis relies on convergent routes centered on forming the crucial C-N bond between the trityl carbon and the imidazole nitrogen. The industrial-scale synthesis employs a nucleophilic substitution reaction where the trityl chloride intermediate reacts with imidazole under precisely controlled conditions [6]. The synthesis begins with the preparation of the electrophilic trityl chloride precursor via Friedel-Crafts alkylation between chlorobenzene and benzoyl chloride in the presence of aluminum chloride, yielding (2-chlorophenyl)diphenylmethanol. This alcohol is then converted to the reactive chloride using thionyl chloride (SOCl₂).

The final coupling step demands anhydrous conditions and temperature modulation to prevent N-alkylation byproducts and ensure acceptable yields. Solvent selection significantly influences reaction kinetics and purity—aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the SN₁ reaction mechanism favored by the sterically hindered trityl chloride [6]. Catalytic approaches using phase-transfer catalysts or mild bases (e.g., triethylamine) enhance reaction efficiency and reduce degradation. Post-synthesis, purification typically involves recrystallization from ethanol/water mixtures or toluene to achieve pharmaceutical-grade purity (>99%), with the final product characterized by a defined melting point of 147–149°C [1] [6].

Table 1: Key Reaction Parameters in Clotrimazole Synthesis

Synthetic StageReagents/ConditionsKey VariablesYield Optimization
Friedel-Crafts AcylationBenzoyl chloride, AlCl₃, ChlorobenzeneTemperature (5-10°C), stoichiometry>85% with excess AlCl₃
ReductionSodium borohydride (NaBH₄), MethanolReaction time (2h), slow addition~95%
ChlorinationThionyl chloride (SOCl₂), DichloromethaneAnhydrous conditions, reflux>90%
Imidazole CouplingImidazole, DMF, TriethylamineTemperature (60-70°C), 6-8h75-85% with base catalyst

Structure-Activity Relationships in Azole Derivatives

Clotrimazole’s antifungal activity stems directly from its specific molecular architecture, with each region contributing to target binding, cellular penetration, or metabolic stability. Comprehensive structure-activity relationship (SAR) studies across diverse azole derivatives reveal several critical pharmacophoric elements [5] [6] [8]:

  • Imidazole Ring: The sp²-hybridized nitrogen atoms (particularly N-3) coordinate the heme iron atom in fungal cytochrome P450 14α-demethylase (CYP51), disrupting the enzyme’s ability to convert lanosterol to ergosterol—an essential fungal membrane sterol. Substitution on the imidazole ring or replacement with triazoles (e.g., fluconazole) modulates binding kinetics and spectrum but clotrimazole’s imidazole remains optimal for topical bioavailability [2].

  • Trityl Moiety: The three aromatic rings provide hydrophobic stabilization within the CYP51 binding pocket. The ortho-chlorine atom on one phenyl ring induces an electron-deficient region enhancing π-stacking and dipole interactions with nearby phenylalanine residues. Fluorination at specific positions (e.g., para-fluorine) was explored to improve metabolic stability but increased hepatotoxicity in early analogs [5] [8].

  • Chlorophenyl Group: The electronegative chlorine atom at the ortho position sterically shields the trityl carbon from nucleophilic detoxification pathways (e.g., glutathione conjugation), prolonging intracellular drug residency. Moving chlorine to meta or para positions reduces antifungal efficacy by >10-fold, demonstrating stringent positional dependence [6].

SAR studies further demonstrated that modifications diminishing the planarity of the trityl system (e.g., alkyl substitution on phenyl rings) markedly reduce antifungal activity by disrupting optimal van der Waals contacts within the CYP51 binding cleft [5]. Similarly, replacing the imidazole with bulkier heterocycles impedes access to the catalytic iron site.

Table 2: Impact of Structural Modifications on Clotrimazole Pharmacological Properties

Structural Region ModifiedExemplary ChangeEffect on Antifungal PotencyEffect on Selectivity/Toxicity
Imidazole RingReplacement with 1,2,4-triazoleReduced vs. CandidaIncreased CYP3A4 inhibition
Trityl Aromatic Ringspara-FluorinationComparable to clotrimazoleHigher hepatotoxicity (CYP induction)
Chlorine Positionmeta- or para-chloro>10-fold reductionNot determined
Trityl CarbonMethyl substitutionAbolishes activityN/A
Phenyl RingReplacement with pyridylModerate reductionAltered tissue distribution

Molecular Modifications to Enhance Bioavailability and Selectivity

Despite clotrimazole’s potent antifungal action, its clinical utility faces limitations due to poor aqueous solubility (<0.5 mg/L) and substantial first-pass metabolism when administered orally, restricting it primarily to topical formulations [7] [8]. Modern drug design and formulation strategies have targeted these limitations:

  • Nanocarrier Systems: Encapsulation within polymeric nanocapsules (e.g., Eudragit® RS100) or lipid-based ufosomes dramatically improves clotrimazole’s cutaneous penetration and retention. These systems leverage enhanced permeation and retention effects, achieving 2–4 fold higher epidermal drug concentrations than conventional creams. Ufosomes composed of cholesterol and sodium oleate yield vesicle sizes <250 nm with high entrapment efficiency (~84%) and significantly increase stratum corneum accumulation without systemic permeation [8]. Co-loading with antioxidant organoselenium compounds (e.g., diphenyl diselenide) in nanocapsules further enhances therapeutic efficacy against biofilms through synergistic oxidative stress induction [7].

  • Prodrug Approaches: Conjugation with water-soluble promoiety (e.g., amino acid esters or phosphate salts) temporarily masks clotrimazole’s hydrophobicity. These derivatives undergo enzymatic hydrolysis at the application site, regenerating active drug while improving initial dispersion across mucosal surfaces or nail plates [8].

  • Structural Analogues for Selectivity: Rational modification to reduce off-target human cytochrome P450 binding remains challenging due to structural conservation between fungal and human enzymes. However, introducing polar substituents (e.g., hydroxyl groups) on the phenyl rings or replacing the imidazole with less basic heterocycles has yielded analogs with 10–50-fold reduced affinity for human CYP3A4 while retaining antifungal activity [5] [8]. Recent research also exploits clotrimazole’s newly discovered targets for repurposing. Its potent inhibition of tumor glycolytic enzymes (hexokinase, phosphofructokinase) and TRPM3 ion channels (involved in pain signaling and cancer progression) leverages the same trityl pharmacophore but benefits from distinct structural optimization. For TRPM3 agonism/antagonism, the pentafluorinated trityl analog 29a exhibits enhanced potency and ion channel subtype selectivity [3] [4].

These multifaceted optimization strategies transform clotrimazole from a classical antifungal into a versatile pharmacophore suitable for targeted delivery and expanded therapeutic applications—particularly in oncology and antimicrobial nanotechnology—while mitigating its inherent pharmacokinetic drawbacks.

Properties

CAS Number

23593-75-1

Product Name

Clotrimazole

IUPAC Name

1-[(2-chlorophenyl)-diphenylmethyl]imidazole

Molecular Formula

C22H17ClN2

Molecular Weight

344.8 g/mol

InChI

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H

InChI Key

VNFPBHJOKIVQEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE
Freely soluble in alcohol; soluble in polyethylene glycol 400
Slightly soluble in ethe

Synonyms

Bay b 5097
Canesten
Clotrimazole
FB b 5097
Kanesten
Klotrimazole
Lotrimin
Mycelex

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.